2'-Azetidinomethyl-3,4-dichlorobenzophenone

Catalog No.
S700439
CAS No.
898755-27-6
M.F
C17H15Cl2NO
M. Wt
320.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Azetidinomethyl-3,4-dichlorobenzophenone

CAS Number

898755-27-6

Product Name

2'-Azetidinomethyl-3,4-dichlorobenzophenone

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3,4-dichlorophenyl)methanone

Molecular Formula

C17H15Cl2NO

Molecular Weight

320.2 g/mol

InChI

InChI=1S/C17H15Cl2NO/c18-15-7-6-12(10-16(15)19)17(21)14-5-2-1-4-13(14)11-20-8-3-9-20/h1-2,4-7,10H,3,8-9,11H2

InChI Key

BYYXPVOZQQVDHI-UHFFFAOYSA-N

SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Cl)Cl

Molecular Structure Analysis

ADCl-BP consists of three main components:

  • A central benzophenone core, which is a diaryl ketone (aromatic ketone) formed by two benzene rings connected by a carbonyl group (C=O) [].
  • A 3,4-dichlorophenyl group: Two chlorine atoms are bound to the benzene ring at positions 3 and 4 [].
  • A 2'-azetidinomethyl group: An azetidine ring (four-membered nitrogen heterocycle) with a methyl group attached at the 2' position, linked to the benzophenone core at the 2' position [].

The specific arrangement of these groups could influence the overall properties of the molecule, such as its reactivity and potential interactions with other molecules [].

XLogP3

4.5

Wikipedia

{2-[(Azetidin-1-yl)methyl]phenyl}(3,4-dichlorophenyl)methanone

Dates

Modify: 2023-08-15

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